molecular formula C16H12ClN5O3S B317612 N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE

Cat. No.: B317612
M. Wt: 389.8 g/mol
InChI Key: SFAIVQPUSQKZHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a tetrazole ring connected via a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Tetrazole Ring: The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Thioacetamide Linkage Formation: The final step involves the coupling of the benzodioxole and tetrazole intermediates via a thioacetamide linkage. This can be achieved using reagents such as thioacetic acid and a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry

In chemistry, N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its structural diversity allows for the design of materials with specific characteristics, such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-1,3-benzodioxol-5-yl-2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}ethanamide: Similar structure with an ethanamide linkage instead of acetamide.

    N-1,3-benzodioxol-5-yl-2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}propionamide: Similar structure with a propionamide linkage.

    N-1,3-benzodioxol-5-yl-2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}butyramide: Similar structure with a butyramide linkage.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C16H12ClN5O3S

Molecular Weight

389.8 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C16H12ClN5O3S/c17-10-2-1-3-12(6-10)22-16(19-20-21-22)26-8-15(23)18-11-4-5-13-14(7-11)25-9-24-13/h1-7H,8-9H2,(H,18,23)

InChI Key

SFAIVQPUSQKZHM-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC(=CC=C4)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

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